An In-Depth Technical Guide to 2-Methoxyethyl Trifluoromethanesulfonate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Methoxyethyl Trifluoromethanesulfonate: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-methoxyethyl trifluoromethanesulfonate, a potent alkylating agent of significant interest to researchers in organic synthesis and drug development. We will delve into its fundamental chemical properties, the underlying principles of its reactivity, detailed protocols for its synthesis and application, and critical safety considerations. This document is intended to serve as a practical resource for scientists seeking to leverage the unique capabilities of this reagent in their work.
Chemical Identity and Physicochemical Properties
2-Methoxyethyl trifluoromethanesulfonate is a specialized organic reagent valued for its ability to introduce the 2-methoxyethyl group into a molecular structure. Its high reactivity is a direct consequence of the trifluoromethanesulfonate (triflate) moiety, an exceptionally effective leaving group.
Molecular Structure
The structure consists of a 2-methoxyethyl group linked to a trifluoromethanesulfonate group through an ester bond.
Caption: Molecular formula representation.
Chemical Identifiers
A summary of key identifiers for 2-methoxyethyl trifluoromethanesulfonate is provided below for unambiguous identification and database referencing.
| Identifier | Value | Source |
| CAS Number | 112981-50-7 | [1][2] |
| Molecular Formula | C4H7F3O4S | [1][2] |
| Molecular Weight | 208.16 g/mol | [2] |
| InChI Key | XCVDRKJGVQKLMR-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | COCCOS(=O)(=O)C(F)(F)F | [3] |
Physicochemical Properties
The physical and chemical properties of this reagent are critical for its proper handling, storage, and use in experimental setups.
| Property | Value | Source |
| Physical Form | Liquid (may appear yellow to brown) | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2][3] |
| Shipping Conditions | Shipped in dry ice | [2] |
The Chemistry of the Triflate Group: A Foundation of Reactivity
The exceptional utility of 2-methoxyethyl trifluoromethanesulfonate as an alkylating agent is rooted in the chemical nature of the trifluoromethanesulfonate (triflate, TfO⁻) anion. The triflate group is considered one of the best leaving groups in organic chemistry for several reasons.[4][5]
-
Inductive Effect : The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect on the sulfonate group.
-
Resonance Stabilization : The negative charge of the resulting triflate anion is significantly delocalized across the three oxygen atoms and stabilized by the potent electron-withdrawing trifluoromethyl group.[4][6]
This high degree of stabilization means the triflate anion is a very weak base and is expelled readily during nucleophilic substitution reactions, making the carbon atom it is attached to highly electrophilic and susceptible to attack by nucleophiles.[4][6] Consequently, alkyl triflates are powerful reagents for Sₙ2 reactions, often proceeding rapidly and with high yields.[4]
Caption: Delocalization of charge in the triflate anion.
Synthesis of 2-Methoxyethyl Trifluoromethanesulfonate
The standard and most efficient method for preparing alkyl triflates is the reaction of the corresponding alcohol with trifluoromethanesulfonic (triflic) anhydride (Tf₂O) in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[4]
Principle of Synthesis
The reaction involves the activation of the hydroxyl group of 2-methoxyethanol by triflic anhydride. A hindered base is used to scavenge the triflic acid (TfOH) byproduct, driving the reaction to completion. The choice of a non-nucleophilic base is critical to prevent it from competing with the alcohol in reacting with the highly electrophilic triflic anhydride.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as triflic anhydride is extremely reactive towards water.
Materials:
-
2-Methoxyethanol
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve 2-methoxyethanol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to -20°C or 0°C using an appropriate cooling bath.
-
Addition of Triflic Anhydride: Add triflic anhydride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the low temperature.
-
Reaction: Allow the reaction mixture to stir at the low temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of cold water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure 2-methoxyethyl trifluoromethanesulfonate.
Synthesis Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Safety Considerations for Synthesis
-
Triflic Anhydride: This reagent is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]
-
Pyridine: Pyridine is flammable and toxic. Handle in a fume hood.
-
Inert Atmosphere: The reaction is highly sensitive to moisture; therefore, maintaining an inert atmosphere and using dry glassware and solvents is crucial for both safety and reaction yield.
Applications in Organic Synthesis and Drug Development
Core Function: Introduction of the 2-Methoxyethyl Moiety
The primary application of 2-methoxyethyl trifluoromethanesulfonate is as a potent electrophile for the introduction of the 2-methoxyethyl group onto various nucleophiles (O-, N-, S-, and C-nucleophiles). This moiety is of particular interest in medicinal chemistry and drug development for several reasons:
-
Improved Solubility: The ether linkage and terminal methyl group can enhance the aqueous solubility and overall physicochemical properties of a parent molecule.
-
Metabolic Stability: The introduction of this group can block sites of metabolism, potentially increasing the half-life of a drug candidate.[8]
-
Modulation of Pharmacokinetics: Altering lipophilicity and polarity can fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[8][9]
Alkyl triflates are known to be excellent alkylating agents that react readily with a wide range of nucleophiles.[10][11]
Model Application: O-Alkylation of a Phenol
A common transformation in drug synthesis is the alkylation of a phenol to form an ether linkage. This protocol describes a general procedure for this reaction.
Protocol: O-Alkylation of 4-Hydroxyphenylacetamide
Materials:
-
4-Hydroxyphenylacetamide
-
2-Methoxyethyl trifluoromethanesulfonate
-
Potassium carbonate (K₂CO₃)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
Setup: To a round-bottom flask, add 4-hydroxyphenylacetamide (1.0 equivalent) and potassium carbonate (1.5 equivalents) in acetone or DMF.
-
Reagent Addition: Add 2-methoxyethyl trifluoromethanesulfonate (1.1 equivalents) to the suspension.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50°C) until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by crystallization or column chromatography.
Logical Workflow for Synthetic Application
The decision to use a powerful alkylating agent like 2-methoxyethyl trifluoromethanesulfonate is based on the nature of the substrate and the desired transformation.
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- 3. 112981-50-7|2-Methoxyethyl trifluoromethanesulfonate|BLD Pharm [bldpharm.com]
- 4. Triflate â Grokipedia [grokipedia.com]
- 5. A trifluoromethanesulfonate (triflate) can be used in a manner si... | Study Prep in Pearson+ [pearson.com]
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- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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